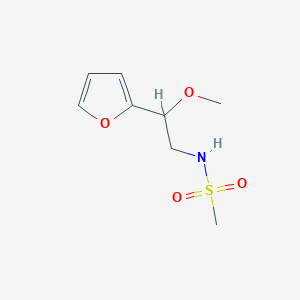

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-12-8(6-9-14(2,10)11)7-4-3-5-13-7/h3-5,8-9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQONOVQGSDQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide typically involves the reaction of 2-furylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final sulfonamide product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The methanesulfonamide group can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Amine derivatives.

Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and methanesulfonamide group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound shares synthetic similarities with furan-2-sulfonamides (e.g., chlorosulfonation of furan derivatives ). However, its methoxyethyl chain introduces additional complexity compared to simpler N-methyl or phenyl analogues.

- Structural Variations: Unlike benzothienopyrimidinone derivatives , the target lacks a fused heterocyclic core but retains the sulfonamide group, which is critical for binding to biological targets like COX-2.

Key Observations :

- Anti-inflammatory Potential: The benzothienopyrimidinone derivatives demonstrate that sulfonamide groups coupled to aromatic systems enhance COX-2 inhibition. The target compound’s furan and methoxyethyl groups may similarly modulate inflammation but require empirical validation.

- Antimicrobial Activity: Furan-2-sulfonamides with substituted phenyl groups (e.g., 4a-4m ) show moderate antimicrobial effects.

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound likely increases hydrophilicity compared to N-methylfuran-2-sulfonamides or purely aromatic sulfonamides (e.g., N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide ).

- Electronic Effects : The furan ring’s electron-rich nature may facilitate hydrogen bonding or π-π interactions, analogous to thiophene or phenyl groups in other sulfonamides .

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide features a furan ring and a methanesulfonamide group, which contribute to its biological properties. The structure can be represented as follows:

The compound's mechanism of action involves interaction with various molecular targets, particularly enzymes and receptors involved in cellular signaling and metabolism. The furan moiety is known for its ability to participate in electrophilic reactions, while the methanesulfonamide group may inhibit specific enzymes, similar to other sulfonamides that target dihydropteroate synthase, disrupting folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus. The compound's ability to interfere with quorum sensing—a mechanism that bacteria use to regulate gene expression in response to cell density—has been highlighted as a promising avenue for developing new antimicrobial therapies .

Anticancer Potential

The compound has also been investigated for anticancer properties. Its structural features suggest possible interactions with proteins involved in cancer cell proliferation and metastasis. Preliminary studies indicate that it may inhibit lysyl oxidase, an enzyme critical for collagen cross-linking, thereby affecting tumor progression and tissue remodeling.

Case Studies and Experimental Data

- Antimicrobial Activity : In a study examining the effects of various furan derivatives on Staphylococcus aureus, N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide demonstrated significant inhibition of biofilm formation and quorum sensing, achieving reductions of 60% to 80% in bacterial viability when combined with other antibiotics .

- Anticancer Activity : A recent investigation into the compound's effects on cancer cell lines revealed that it could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide | Similar sulfonamide structure | Antimicrobial activity |

| 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide | Piperidine core with furan | Anticancer activity |

| 2-Nitrovinylfuran Derivatives | Related furan structure | Quorum sensing inhibition |

Q & A

Q. What are the optimized synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and sulfonylation. A common route includes:

Epoxide Formation : React 2-(furan-2-yl)glycidol with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 70°C) to form the methoxyethyl-sulfonamide backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

Critical factors include solvent choice (DMF for solubility vs. dichloromethane for inertness), temperature control (70°C for substitution reactions), and stoichiometric ratios (1:1.3 amine:epoxide). Yields typically range from 48–77% depending on catalyst (e.g., Pd/C for hydrogenation steps) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods are recommended for stability testing?

- Methodological Answer : Stability studies should use:

- pH Variation : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours.

- Thermal Stress : Heat at 40–60°C in inert solvents (e.g., DMSO).

Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and NMR (disappearance of sulfonamide protons at δ 2.8–3.2 ppm). Evidence suggests instability under strongly acidic conditions (pH < 3) due to sulfonamide hydrolysis .

Q. What preliminary biological screening assays are appropriate for evaluating N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) using fluorometric assays (IC₅₀ determination) .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–256 µg/mL) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are effective?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm optical activity.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during key substitution steps to enhance enantiomeric excess (ee > 90%) .

Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved experimentally?

- Methodological Answer : Example contradiction: Conflicting COX-2 inhibition data (e.g., IC₅₀ ranging from 0.1 µM to >10 µM). Resolution strategies:

Assay Standardization : Use identical enzyme sources (human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 25°C).

Metabolite Interference : Perform LC-MS to detect hydrolyzed metabolites (e.g., free sulfonamide) that may skew results .

Q. What computational methods are suitable for predicting N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide’s binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR). Focus on sulfonamide interactions with Arg120 and Tyr355.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR Modeling : CorlogP and polar surface area (PSA) are critical predictors of blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.